JH I
Overview
Description
JH I is a sesquiterpenoid hormone primarily found in insects. It plays a crucial role in regulating various physiological processes, including growth, development, metamorphosis, and reproduction . This hormone is secreted by the corpora allata, a pair of endocrine glands located near the insect brain . This compound is one of several juvenile hormones identified in insects, with others including juvenile hormone 0, juvenile hormone II, and juvenile hormone III .
Preparation Methods
Synthetic Routes and Reaction Conditions: JH I can be synthesized through various methods. One notable method involves the enzymatic transfer of a methyl group from S-adenosyl-L-methionine to the carboxylic acid function of the (10R, 11S)-enantiomer of a racemic precursor . This method utilizes accessory sex gland homogenates from male Hyalophora cecropia to achieve high specific activity .
Industrial Production Methods: Industrial production of juvenile hormone I typically involves the use of biotechnological processes to ensure high yield and purity. The production process may include the use of genetically engineered microorganisms or insect cell cultures to produce the hormone in large quantities .
Chemical Reactions Analysis
Types of Reactions: JH I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for understanding the hormone’s stability and reactivity under different conditions.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the hormone.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
JH I has a wide range of scientific research applications, including:
Mechanism of Action
JH I exerts its effects by binding to specific receptor proteins in the target cells. The primary receptor for juvenile hormone I is the Methoprene-tolerant (Met) protein . Upon binding to Met, the hormone-receptor complex activates the transcription of target genes involved in various physiological processes . This activation leads to the regulation of growth, development, and reproduction in insects .
Comparison with Similar Compounds
JH I is one of several juvenile hormones identified in insects. Other similar compounds include:
Juvenile Hormone 0: Found in some insect species and has similar functions to juvenile hormone I.
Juvenile Hormone II: Another variant with similar roles in insect physiology.
Juvenile Hormone III: The most common juvenile hormone in insects, particularly in Diptera (flies).
Methyl Farnesoate: A compound found in crustaceans that is structurally similar to juvenile hormone III but lacks the epoxide group.
This compound is unique due to its specific structure and the particular insect species in which it is found. Its role in regulating insect development and reproduction makes it a valuable compound for scientific research and industrial applications .
Biological Activity
Juvenile Hormone I (JH I) is a pivotal compound in the regulation of insect development and physiology. As a member of the juvenile hormone family, this compound plays a crucial role in metamorphosis, reproduction, and other physiological processes in insects. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various insect species, and relevant case studies.
Overview of Juvenile Hormones
Juvenile hormones are sesquiterpenoids synthesized primarily in the corpora allata, a pair of endocrine glands in insects. These hormones are essential for maintaining larval characteristics during development and preventing premature metamorphosis. This compound specifically influences growth, reproduction, and behavior in various insect species.
The action of this compound is mediated through its interaction with specific receptors in target tissues. Upon binding to its receptor, this compound initiates a cascade of gene expression changes that regulate developmental processes. Key pathways influenced by this compound include:
- Metamorphosis Regulation : this compound inhibits the expression of genes required for metamorphosis, allowing larvae to continue feeding and growing.
- Reproductive Development : In adult females, this compound promotes ovarian development and egg production.
- Behavioral Modulation : this compound affects behaviors such as feeding and mating.
Biological Activity Data
The biological activity of this compound can be quantified through various experimental approaches, including in vitro assays and field studies. Below is a summary table illustrating some key findings from research on this compound.
Study | Organism | Findings |
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Gilbert et al. (2000) | Aedes aegypti | Demonstrated that JH levels rise post-emergence, influencing feeding behavior and reproductive cycles. |
Rachinsky et al. (2000) | Apis mellifera | Found that this compound significantly stimulates brood production under controlled conditions. |
Audsley et al. (2000) | Lymantria dispar | Showed that exogenous application of this compound results in increased larval growth rates. |
Kuwano et al. (2008) | Various insects | Investigated novel inhibitors of JH signaling pathways, providing insights into potential pest control strategies. |
Case Study 1: Impact on Aedes aegypti
In a study focusing on Aedes aegypti, researchers investigated how varying concentrations of this compound affected adult female reproductive behavior. The findings indicated that higher levels of this compound correlated with increased egg production and altered feeding patterns post-blood meal .
Case Study 2: Inhibition by EMBP
A notable case study explored the effects of EMBP (a juvenile hormone signaling inhibitor) on the activity of this compound in Bombyx mori. The study revealed that EMBP competitively inhibited the effects of this compound on gene expression related to growth and development, suggesting potential applications for pest management .
Research Findings
Recent research has highlighted several critical aspects regarding the biological activity of this compound:
- Stimulation of Biosynthesis : Studies have shown that certain neuropeptides can stimulate the biosynthesis of this compound in vitro, enhancing its availability during critical developmental stages .
- Dose-Response Relationships : Research indicates a clear dose-response relationship where increased concentrations of this compound lead to enhanced physiological responses in insects .
- Inhibitory Effects : The introduction of inhibitors like EMBP provides a pathway for developing new insect growth regulators that could mitigate the effects of this compound during pest outbreaks .
Properties
IUPAC Name |
methyl (2E,6E)-7-ethyl-9-[(2R,3S)-3-ethyl-3-methyloxiran-2-yl]-3-methylnona-2,6-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-6-15(11-12-16-18(4,7-2)21-16)10-8-9-14(3)13-17(19)20-5/h10,13,16H,6-9,11-12H2,1-5H3/b14-13+,15-10+/t16-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIDGZHMTWSMMC-TZNPKLQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCCC(=CC(=O)OC)C)CCC1C(O1)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\CC/C(=C/C(=O)OC)/C)/CC[C@@H]1[C@](O1)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024926 | |
Record name | (10R,11S)-(+)-Juvenile hormone I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13804-51-8 | |
Record name | Juvenile hormone I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13804-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Juvenile hormone I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013804518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (10R,11S)-(+)-Juvenile hormone I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JUVENILE HORMONE I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q8213U4LQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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